molecular formula C6H7ClN2O B3032146 4-Aminonicotinaldehyde dihydrochloride CAS No. 1159822-25-9

4-Aminonicotinaldehyde dihydrochloride

Cat. No. B3032146
CAS RN: 1159822-25-9
M. Wt: 158.58
InChI Key: VEGUUADEONNNQH-UHFFFAOYSA-N
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Description

4-Aminonicotinaldehyde dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N2O . It has an average mass of 195.046 Da and a monoisotopic mass of 194.001373 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of 4-Aminonicotinaldehyde dihydrochloride consists of 6 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 195.04 g/mol.

Scientific Research Applications

Synthesis of Metal Complexes

4-Aminonicotinaldehyde dihydrochloride can be used to synthesize metal complexes of Ni(II), Pd(II), Co(II), and Cu(II). These complexes have been characterized using various analytical and spectroscopic techniques .

Anticancer Activity

The metal complexes synthesized from 4-Aminonicotinaldehyde dihydrochloride have shown promising anticancer activity. For instance, the [Ni(ANA) 2Cl 2] complex showed good activity against HeLa and MCF-7 cancer cell lines. Similarly, the [Pd(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes were effective against HeLa, and the [Co(ANA) 2Cl 2] complex was effective against MCF-7 .

Antimicrobial Activity

The [Co(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes synthesized from 4-Aminonicotinaldehyde dihydrochloride have demonstrated potent antibacterial and antifungal properties .

Antioxidant Activity

These metal complexes have also been investigated for their antioxidant activity through DPPH radical assay. It was found that all the complexes have good radical scavenging capability .

Molecular Docking Studies

Molecular docking studies were carried out for all the metal complexes against EGFR as a target protein. The results strongly correlated with the anticancer activity .

Building Blocks for Pharmaceutically Relevant Compounds

Historically, o-aminoaldehydes, which include 4-Aminonicotinaldehyde, have often been employed as important building blocks for several pharmaceutically relevant compounds like naphthyridine derivatives (for osteoporosis), plant-antitumor agents (camptothecin analogues), and antihistamine and pain-relieving agents (mGlu5 receptor antagonist) .

properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBDQWKNONIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679362
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927891-97-2
Record name 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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